Allolactose
Overview
Description
Allolactose is a disaccharide similar to lactose, consisting of the monosaccharides D-galactose and D-glucose linked through a β1-6 glycosidic linkage instead of the β1-4 linkage found in lactose . It is an important molecule in bacterial metabolism, particularly as an inducer of the lac operon in Escherichia coli and other enteric bacteria .
Mechanism of Action
Target of Action
The primary target of allolactose is the lac repressor , a protein that regulates the lac operon in Escherichia coli and many other enteric bacteria . The lac operon contains genes involved in lactose metabolism . The lac repressor acts as a lactose sensor, normally blocking transcription of the operon .
Mode of Action
This compound interacts with its target, the lac repressor, by binding to a subunit of the tetrameric lac repressor . This binding results in conformational changes that reduce the binding affinity of the lac repressor to the lac operator, thereby dissociating it from the lac operator . This allows the transcription of the lac operon to proceed .
Biochemical Pathways
The presence of this compound affects the lac operon, a group of genes with a single promoter that encodes proteins allowing the bacteria to use lactose as an energy source . The lac operon includes three genes: lacZ, lacY, and lacA . LacZ encodes an enzyme that splits lactose into monosaccharides that can be fed into glycolysis . LacY encodes a membrane-embedded transporter that helps bring lactose into the cell .
Pharmacokinetics
It is known that this compound is produced from lactose by the product of the lacz gene, β-galactosidase . This suggests that this compound is generated within the cell and does not need to be absorbed or distributed. It acts locally within the cell where it is produced.
Result of Action
The result of this compound’s action is the induction of the lac operon, leading to the expression of genes that allow the bacteria to utilize lactose . When this compound binds to the lac repressor, it changes shape so it can no longer bind DNA . This triggers the expression of the lac operon .
Action Environment
The action of this compound is influenced by environmental factors, specifically the availability of lactose and glucose . The lac operon is expressed only when lactose is present and glucose is absent . The lac repressor and catabolite activator protein (CAP) turn the operon “on” and “off” in response to lactose and glucose levels . The lac repressor senses lactose indirectly, through its isomer this compound .
Biochemical Analysis
Biochemical Properties
Allolactose plays a crucial role in the biochemical reactions of the lac operon in Escherichia coli and many other enteric bacteria . It interacts with the lac repressor, a protein that regulates the lac operon . When this compound binds to the lac repressor, it induces conformational changes that reduce the binding affinity of the lac repressor to the lac operator, thereby dissociating it from the lac operator . This allows the transcription of the lac operon to proceed .
Cellular Effects
The presence of this compound in a cell has significant effects on various cellular processes. It influences cell function by acting as an inducer of the lac operon . This impacts cell signaling pathways and gene expression, particularly the genes involved in lactose metabolism . When this compound is present, it signals the cell to express the lac operon genes, which encode key enzymes for lactose uptake and metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the lac repressor. This compound binds to the lac repressor, causing it to change shape and lose its ability to bind DNA . This allows RNA polymerase to bind to the promoter site, initiating the transcription of the lac operon genes . This process involves changes in gene expression and can lead to enzyme activation.
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are primarily related to its role in inducing the lac operon. The presence of this compound leads to the continuous transcription of the lac operon as long as lactose is available . The exact temporal dynamics can vary depending on the specific experimental conditions.
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, research on the lac operon provides some insights. The expression of the lac operon, which this compound induces, is tightly regulated based on the availability of lactose . Therefore, the effects of this compound are likely to vary with different dosages, with higher concentrations leading to increased lac operon expression.
Metabolic Pathways
This compound is involved in the metabolic pathway of lactose utilization. This compound then interacts with the lac repressor, triggering the expression of the lac operon and the subsequent metabolism of lactose .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are closely tied to the transport and metabolism of lactose. Lactose enters the cell using a transport protein encoded by the lacY gene . Once inside the cell, some lactose molecules are converted to this compound .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm of the cell, where it interacts with the lac repressor to induce the expression of the lac operon . The exact localization can vary depending on the cell type and the presence of lactose.
Preparation Methods
Synthetic Routes and Reaction Conditions: Allolactose can be synthesized through two primary methods: regioselective glycosylation and stepwise synthesis. Both methods use D-glucose and D-galactose as starting materials . The stepwise synthesis involves a five-step strategy with an overall yield of 44%, making it suitable for large-scale preparation .
Industrial Production Methods: In industrial settings, this compound is often produced enzymatically. The enzyme β-galactosidase catalyzes the transglycosylation of lactose to form this compound . This method is efficient and widely used due to the enzyme’s specificity and the relatively mild reaction conditions required.
Chemical Reactions Analysis
Types of Reactions: Allolactose primarily undergoes hydrolysis reactions catalyzed by β-galactosidase. It can also participate in glycosylation reactions due to its glycosidic linkage .
Common Reagents and Conditions: The hydrolysis of this compound typically requires β-galactosidase under mild conditions. For glycosylation reactions, various glycosyl donors and acceptors can be used, often under the influence of specific catalysts .
Major Products: The hydrolysis of this compound yields D-galactose and D-glucose. Glycosylation reactions can produce various oligosaccharides depending on the specific reagents and conditions used .
Scientific Research Applications
Allolactose has several important applications in scientific research:
Comparison with Similar Compounds
Lactose: Both lactose and allolactose are disaccharides composed of D-galactose and D-glucose.
Isopropyl β-D-1-thiogalactopyranoside (IPTG): This is a non-hydrolyzable analog of this compound used to induce the lac operon in molecular biology.
Uniqueness: this compound’s unique β1-6 glycosidic linkage and its role as an inducer of the lac operon distinguish it from other similar compounds. Its ability to regulate gene expression in response to lactose availability makes it a valuable tool in both basic and applied research .
Properties
CAS No. |
28447-39-4 |
---|---|
Molecular Formula |
C12H22O11 |
Molecular Weight |
342.30 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal |
InChI |
InChI=1S/C12H22O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h1,4-12,14-21H,2-3H2/t4-,5+,6+,7+,8+,9-,10-,11+,12+/m0/s1 |
InChI Key |
AYRXSINWFIIFAE-ONMPCKGSSA-N |
SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O |
Appearance |
Solid powder |
melting_point |
174 - 176 °C |
Key on ui other cas no. |
645-03-4 |
physical_description |
Solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Allolactose |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of allolactose in E. coli?
A: this compound's primary target is the lac repressor (LacI), a protein that binds to the operator region of the lac operon, inhibiting transcription. [, ]
Q2: How does this compound binding affect the lac repressor?
A: Binding of this compound to the lac repressor induces a conformational change in the protein. This change reduces its affinity for the operator DNA, leading to its dissociation and allowing transcription of the lac operon genes. [, , ]
Q3: What are the downstream effects of this compound binding to the lac repressor?
A: When this compound binds to the lac repressor and removes it from the operator, RNA polymerase can transcribe the lac operon genes. These genes encode proteins involved in lactose uptake and metabolism, including β-galactosidase and lactose permease. [, , ]
Q4: Does the presence of glucose affect this compound's role in the lac operon?
A: Yes, glucose exerts catabolite repression on the lac operon, even in the presence of this compound. This repression involves the reduction of cAMP levels, which in turn reduces the activity of the cAMP receptor protein (CRP), a positive regulator of the lac operon. [, ]
Q5: What is inducer exclusion and how does it relate to this compound?
A: Inducer exclusion is a mechanism by which glucose transport into the cell inhibits the activity of lactose permease, thus reducing intracellular this compound concentrations and contributing to lac operon repression. [, ]
Q6: What is the molecular formula and weight of this compound?
A: this compound (β-D-galactopyranosyl-(1→6)-D-glucose) has a molecular formula of C12H22O11 and a molecular weight of 342.30 g/mol. [, ]
Q7: What spectroscopic techniques are used to characterize this compound?
A: this compound can be characterized by techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). NMR provides information about the structure and conformation of the molecule, while MS is used to determine its molecular weight and fragmentation pattern. [, , , ]
Q8: Is there research on the stability of this compound under various storage conditions?
A8: The provided research focuses on this compound's biological role and its interaction with β-galactosidase. Information on its material compatibility and stability under various storage conditions is limited in these studies.
Q9: Does this compound have catalytic properties itself?
A: this compound itself is not an enzyme and doesn't possess catalytic properties. Its role in the lac operon is that of an inducer, meaning it regulates gene expression by binding to a regulatory protein. []
Q10: Have there been computational studies on this compound and its interactions?
A: Yes, computational studies employing methods like molecular dynamics simulations and quantum chemistry calculations have been conducted to investigate the interaction of this compound with β-galactosidase, particularly focusing on the role of specific amino acid residues in binding and catalysis. []
Q11: How do structural modifications to this compound affect its ability to induce the lac operon?
A: While specific SAR studies on this compound are not extensively discussed in the provided research, it is known that the lac repressor exhibits specificity towards this compound and certain analogs like isopropyl-β-D-1-thiogalactopyranoside (IPTG). Modifications to the sugar rings or the glycosidic linkage could potentially impact binding affinity and inducer activity. [, , ]
Q12: Are there specific formulation strategies to enhance this compound's stability or bioavailability?
A12: The provided articles primarily focus on the biochemical properties and biological role of this compound. Information regarding its formulation and stability enhancement strategies is not extensively addressed in these research papers.
Q13: Has the ADME profile of this compound been investigated?
A13: The provided research focuses on this compound's role as a natural inducer within bacterial cells. Information regarding its ADME profile in more complex organisms is limited in these studies.
Q14: Has this compound shown efficacy in any in vitro or in vivo models beyond its role in the lac operon?
A14: The provided research primarily focuses on the role of this compound in regulating the lac operon. Its potential therapeutic applications or efficacy in other biological contexts are not extensively explored in these studies.
Q15: What analytical techniques are commonly used to detect and quantify this compound?
A: Common techniques include high-performance liquid chromatography (HPLC) coupled with various detectors like refractive index (RI), evaporative light scattering (ELS), or pulsed amperometric detection (PAD). These methods allow for separation and quantification of this compound in complex mixtures. [, , , ]
Q16: What is known about the environmental fate and potential ecotoxicological effects of this compound?
A16: The provided research primarily focuses on the biological role of this compound within bacterial cells. Information regarding its environmental fate, degradation pathways, and potential ecological impacts is limited in these studies.
Q17: What are some of the key historical milestones in our understanding of this compound and its role in the lac operon?
A17: Key milestones include:
- 1961: The discovery of this compound as the natural inducer of the lac operon. []
- 1965: The development of the operon model for gene regulation by Jacob and Monod, with the lac operon as a central example. [, ]
- 1996: The determination of the crystal structure of E. coli β-galactosidase, providing insights into its catalytic mechanism and interactions with this compound. []
Q18: What scientific disciplines have contributed to our understanding of this compound and its functions?
A18: Research on this compound and the lac operon has involved contributions from:
- Biochemistry: Characterizing the structure and function of β-galactosidase, the enzyme responsible for this compound synthesis and lactose hydrolysis. [, , , ]
- Genetics: Identifying and characterizing mutations in the lac operon genes and regulatory elements, providing insights into the mechanisms of gene regulation. [, ]
- Molecular Biology: Investigating the molecular details of DNA-protein interactions involved in lac operon regulation, including the binding of the lac repressor to the operator and the role of this compound as an inducer. [, , ]
- Structural Biology: Determining the three-dimensional structures of proteins involved in the lac operon, such as β-galactosidase and the lac repressor, to understand their function at the molecular level. [, , ]
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